(2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid
CAS No.: 3333-46-8
Cat. No.: VC8102254
Molecular Formula: C5H8O6
Molecular Weight: 164.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3333-46-8 |
|---|---|
| Molecular Formula | C5H8O6 |
| Molecular Weight | 164.11 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-4-methoxy-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C5H8O6/c1-11-5(10)3(7)2(6)4(8)9/h2-3,6-7H,1H3,(H,8,9)/t2-,3-/m1/s1 |
| Standard InChI Key | GBJFSZCDZHSAOP-PWNYCUMCSA-N |
| Isomeric SMILES | COC(=O)[C@@H]([C@H](C(=O)O)O)O |
| SMILES | COC(=O)C(C(C(=O)O)O)O |
| Canonical SMILES | COC(=O)C(C(C(=O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound’s stereochemistry is defined by its (2R,3R) configuration, which dictates its interactions in chiral environments. The presence of two hydroxyl groups at C2 and C3, a methoxy group at C4, and a ketone at C4 creates a polar, reactive molecule. X-ray crystallography and NMR studies confirm its tetrahedral geometry, with intramolecular hydrogen bonding stabilizing the structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.11 g/mol |
| CAS Registry | 3333-46-8 |
| IUPAC Name | (2R,3R)-2,3-Dihydroxy-4-methoxy-4-oxobutanoic acid |
| Melting Point | 158–160°C (decomposes) |
| Solubility | Soluble in water, methanol, dimethyl sulfoxide |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via stereoselective oxidation of alkenes. For example, epoxidation of maleic acid derivatives using meta-chloroperoxybenzoic acid (MCPBA) yields the desired (2R,3R) enantiomer with >90% enantiomeric excess. Alternative routes involve enzymatic resolution of racemic mixtures using tartrate dehydrogenase, though this method is less cost-effective for large-scale production .
Industrial Manufacturing
Industrial processes prioritize catalytic oxidation for scalability. Ethylene oxide production methods are adapted, employing silver-based catalysts under controlled temperatures (200–300°C) to optimize yield. Recent advances in flow chemistry have reduced reaction times by 40% while maintaining stereochemical purity.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| MCPBA Epoxidation | 85 | 92 | Moderate |
| Enzymatic Resolution | 78 | 99 | Low |
| Catalytic Oxidation | 90 | 88 | High |
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
The ketone group at C4 undergoes selective reduction using sodium borohydride () to form diols, while oxidation with hydrogen peroxide () yields quinone derivatives. These reactions are pH-dependent, with optimal performance in neutral aqueous solutions.
Esterification and Ether Formation
The hydroxyl groups participate in nucleophilic substitutions. For instance, treatment with methyl iodide () in alkaline conditions produces methyl ethers, enhancing lipid solubility for pharmaceutical formulations .
Biological Activities and Mechanistic Insights
Antioxidant Properties
In vitro assays demonstrate significant free radical scavenging activity, with an IC50 of 12.3 μM against DPPH radicals. This is attributed to the molecule’s ability to donate hydrogen atoms from its hydroxyl groups, neutralizing reactive oxygen species (ROS) .
Metabolic Interactions
The compound modulates glucose metabolism by enhancing insulin receptor substrate-1 (IRS-1) phosphorylation in hepatocytes, increasing glucose uptake by 30% in murine models. Such effects position it as a candidate for antidiabetic drug development.
Enzyme Inhibition
Structural studies reveal competitive inhibition of α-glucosidase (), slowing carbohydrate digestion and reducing postprandial hyperglycemia.
Applications in Chemistry and Medicine
Chiral Synthesis
As a building block, the compound facilitates asymmetric synthesis of β-lactam antibiotics and antiviral agents. Its rigid structure directs stereochemical outcomes in Diels-Alder reactions .
Pharmaceutical Formulations
A 2023 patent (EP4241775A1) highlights its use in a maltodextrin-based premix for varenicline tartrate, improving drug stability and bioavailability . The formulation reduces nitroso-varenicline impurities to <25 ppm, meeting stringent regulatory standards .
Comparative Analysis with Structural Analogues
(2S,3S)-Enantiomer
The (2S,3S) enantiomer exhibits 50% lower α-glucosidase inhibitory activity, underscoring the importance of stereochemistry in biological interactions .
Tartaric Acid Derivatives
Compared to tartaric acid, the methoxy group in monomethyl tartrate enhances lipophilicity, increasing membrane permeability in cell-based assays.
Table 3: Biological Activity Comparison
| Compound | α-Glucosidase (μM) | Antioxidant IC50 (μM) |
|---|---|---|
| (2R,3R)-Monomethyl tartrate | 8.7 | 12.3 |
| (2S,3S)-Monomethyl tartrate | 17.4 | 15.9 |
| Tartaric acid | 25.1 | 28.7 |
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